molecular formula C23H21BrN2O3S B14988191 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B14988191
M. Wt: 485.4 g/mol
InChI Key: WPRJOOKQWSALEQ-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a sulfone group, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.

    Sulfone formation: Oxidation of the thiazine ring to introduce the sulfone group can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetamide formation: The final step involves the acylation of the intermediate compound with 4-isopropylphenyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group or other functional groups.

    Reduction: Reduction of the bromine atom or the sulfone group under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions involving the bromine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(4-isopropylphenyl)acetamide

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom, sulfone group, and acetamide moiety in a single molecule provides a versatile platform for various applications.

Properties

Molecular Formula

C23H21BrN2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H21BrN2O3S/c1-15(2)16-7-10-18(11-8-16)25-23(27)14-26-21-12-9-17(24)13-20(21)19-5-3-4-6-22(19)30(26,28)29/h3-13,15H,14H2,1-2H3,(H,25,27)

InChI Key

WPRJOOKQWSALEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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